molecular formula C6H12O4S B1337136 Ethyl 2-(methylsulfonyl)propanoate CAS No. 73017-82-0

Ethyl 2-(methylsulfonyl)propanoate

Cat. No. B1337136
CAS RN: 73017-82-0
M. Wt: 180.22 g/mol
InChI Key: KVYLGLYBQFEJAK-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)propanoate is a chemical compound that is part of a broader class of sulfone-containing esters. These compounds are characterized by the presence of a sulfonyl group attached to an ethyl ester moiety. The sulfonyl group is a functional group with the structure -SO2-, where sulfur is double-bonded to two oxygen atoms. The ethyl ester component is derived from propanoic acid, indicating that the compound has a three-carbon backbone with an ester functional group at one end.

Synthesis Analysis

The synthesis of sulfone-containing esters, such as ethyl 2-(methylsulfonyl)propanoate, can be achieved through various methods. For instance, the preparation of related (methylsulfonyl)methanesulfonates has been described using sulfene intermediates . Another synthesis route involves the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate to produce (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester . These methods highlight the versatility in synthesizing sulfone-containing esters through the use of different starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sulfone-containing compounds can be complex and diverse. For example, the crystal structure of a related compound, (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, was determined by single-crystal X-ray diffraction analysis, revealing intermolecular hydrogen bonds that contribute to the stability of the crystal structure . Although not directly related to ethyl 2-(methylsulfonyl)propanoate, this study provides insight into the potential molecular interactions and geometries that sulfone-containing esters can exhibit.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing esters are influenced by their molecular structure. For instance, the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by high-performance liquid chromatography with ultraviolet detection indicates that these compounds have specific absorption characteristics and can be quantified using chromatographic techniques . Moreover, the stability of these esters under various conditions, such as acid-mediated sulfonylation or hydrolysis , is an important aspect of their chemical properties.

Scientific Research Applications

  • Selective Hydrolysis of Methanesulfonate Esters
    The study by Chan, Cox, and Sinclair (2008) investigates the hydrolysis of methanesulfonate esters, including compounds similar to Ethyl 2-(methylsulfonyl)propanoate. This research is significant for the selective removal of esters in pharmaceutical synthesis, demonstrating that pH manipulation can differentiate between ester types, aiding in purification processes (Chan, Cox, & Sinclair, 2008).

  • Phosphorylating Agent in Chemical Synthesis
    Beld et al. (1984) describe the application of the 2-(methylsulfonyl)ethyl group as a stable protecting group in phosphoric acid monoesters, making it a valuable agent in chemical synthesis. This work highlights the group's stability and functionality as a protecting group in various chemical contexts (Beld et al., 1984).

  • Biocatalysis in Drug Metabolism
    Zmijewski et al. (2006) discuss the application of biocatalysis in drug metabolism, specifically referencing a compound structurally related to Ethyl 2-(methylsulfonyl)propanoate. Their research demonstrates the production of mammalian metabolites of a drug using microbial-based biocatalytic systems, emphasizing the role of such compounds in aiding the study of drug metabolism (Zmijewski et al., 2006).

  • Antineoplastic Activity in Medicinal Chemistry
    Shealy, Krauth, and Laster (1984) explore the antineoplastic activity of various methanesulfonate esters, similar to Ethyl 2-(methylsulfonyl)propanoate, demonstrating their potential in treating leukemia. This research contributes to the understanding of the therapeutic potential of such compounds in oncology (Shealy, Krauth, & Laster, 1984).

  • Synthesis of Novel AHAS Inhibitors
    Research by Shang et al. (2011) on the synthesis of novel AHAS (acetohydroxyacid synthase) inhibitors involves compounds structurally related to Ethyl 2-(methylsulfonyl)propanoate. This study contributes to the development of new herbicides and agricultural chemicals (Shang et al., 2011).

  • compounds and their interaction with metal ions like Copper(II) and Cobalt(II). This research provides insights into the potential use of these compounds in creating metal-organic frameworks or catalysts (Maksimov et al., 2020).
  • High-Performance Liquid Chromatography (HPLC) Applications
    Davadra et al. (2011) focus on using reverse phase HPLC for separating stereo isomers of a compound structurally related to Ethyl 2-(methylsulfonyl)propanoate. This study is significant in the field of analytical chemistry, particularly in the purification and analysis of complex organic compounds (Davadra et al., 2011).

  • Synthesis of Biofuels
    Metcalfe et al. (2007) explore the combustion chemistry of esters, including ethyl esters similar to Ethyl 2-(methylsulfonyl)propanoate, in their study on biofuel production. This research enhances our understanding of how such compounds can be used as renewable energy sources (Metcalfe et al., 2007).

Safety And Hazards

Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLGLYBQFEJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441005
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylsulfonyl)propanoate

CAS RN

73017-82-0
Record name Propanoic acid, 2-(methylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73017-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methyl sulfinate (103 g, 937 mmol) was combined with the ethyl 2-chloropropionate (109 g, 892 mmol) in ethanol (350 mL) in a 500 mL one neck round bottom flask. The reaction was heated to 77° C. for 20 h, and then allowed to cool to room temperature. Solids were removed by filtration through celite, and the filter pad was washed with ethanol. The combined filtrates were concentrated under reduced pressure. The crude product was suspended in diethyl ether (250 mL), and solids were removed by filtration. The filtrate was concentrated under reduced pressure to afford the title compound as a pale yellow oil (51 g, 73%). 1H NMR (400 MHz, CHLOROFORM-d) δ1.32 (t, J=7.05 Hz, 3H) 1.67 (d, J=7.47 Hz, 3H) 3.05 (s, 3H) 3.83-3.92 (m, 1H) 4.18-4.37 (m, 2H).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PS Lee, G Lapointe, AM Madera… - Journal of medicinal …, 2018 - ACS Publications
This report summarizes the identification and synthesis of novel LpxC inhibitors aided by computational methods that leveraged numerous crystal structures. This effort led to the …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
S Basak, Y Li, S Tao, F Daryaee, J Merino… - Journal of Medicinal …, 2022 - ACS Publications
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a promising drug target in Gram-negative bacteria. Previously, we described a correlation between the …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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